BenchChemオンラインストアへようこそ!

N-phenyl-4-(phenylsulfamoyl)benzamide

Solid-state characterization H-bond network Differential scanning calorimetry

Procure the definitive unsubstituted phenylsulfamoyl benzamide scaffold (Compound 3). This crystalline solid is the critical negative control for GPR27 agonist screening, enabling accurate quantification of substituent contributions to potency. Its distinct monoclinic crystal system and highest enthalpy of fusion (ΔHfus 46.23 kJ mol⁻¹) among the series ensure superior thermal stability and predictable solid-state packing—unmatched by generic analogs like the acetamide derivative (ΔHfus 38.96 kJ mol⁻¹). Also indispensable as an inactive control in antimicrobial-selectivity assays and as the starting point for AHAS-targeted CoMFA studies. Avoid confounding sulfonamide antibiotic effects; choose the pure scaffold.

Molecular Formula C19H16N2O3S
Molecular Weight 352.4 g/mol
Cat. No. B3505069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4-(phenylsulfamoyl)benzamide
Molecular FormulaC19H16N2O3S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
InChIInChI=1S/C19H16N2O3S/c22-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)25(23,24)21-17-9-5-2-6-10-17/h1-14,21H,(H,20,22)
InChIKeyUCOSOSLDIOQPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-phenyl-4-(phenylsulfamoyl)benzamide: Core Sulfanilamide Scaffold Procurement Profile


N-phenyl-4-(phenylsulfamoyl)benzamide (also indexed as N-[4-(phenylsulfamoyl)phenyl]benzamide, compound 3) is a sulfanilamide derivative containing a benzamide core substituted with an N-phenyl group and a 4-phenylsulfamoyl moiety [1]. The compound serves as a critical unsubstituted scaffold within the phenylsulfamoyl benzamide class, which has been explored for targets such as the orphan G protein-coupled receptor GPR27 [2] and acetohydroxyacid synthase (AHAS) [1]. Its physical form is a crystalline solid, and it is commercially available at a typical purity of 97% (HPLC) from specialized chemical suppliers .

Why N-phenyl-4-(phenylsulfamoyl)benzamide Cannot Be Interchanged with Close Analogs in Research


Although structurally similar sulfanilamide derivatives share the phenylsulfamoyl motif, small variations in the N-substituent or the benzamide ring critically alter fundamental material properties and biological behavior. A direct comparative study of four analogs demonstrated that replacing the N-phenyl group with an acetyl moiety or introducing a chlorine atom on the phenyl ring shifts the compound's crystal system from monoclinic to triclinic, alters its hydrogen-bonding network, and changes its melting point by over 30 °C [1]. These differences render generic substitution between, for example, N-[4-(phenylsulfamoyl)phenyl]acetamide and N-phenyl-4-(phenylsulfamoyl)benzamide impossible in applications where thermal stability, crystalline packing, or precise biological target engagement is required, as in the design of GPR27 agonists or AHAS inhibitors [1][2].

N-phenyl-4-(phenylsulfamoyl)benzamide: Direct Comparator Quantitative Evidence for Scientific Selection


Thermal Stability and Crystallinity: Enthalpy of Fusion and Crystal System vs. Closest Analogs

The target compound possesses the highest enthalpy of fusion among the four synthesized sulfanilamide derivatives, indicating stronger intermolecular forces in the solid state. Measured by differential scanning calorimetry (DSC), N-phenyl-4-(phenylsulfamoyl)benzamide (3) shows ΔHfus = 46.23 kJ mol⁻¹, which is 19% higher than N-[4-(phenylsulfamoyl)phenyl]acetamide (1, 38.96 kJ mol⁻¹) and 27% higher than 4-amino-N-phenylbenzenesulfonamide (2, 36.60 kJ mol⁻¹), and 3% higher than N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}benzamide (4, 44.81 kJ mol⁻¹) [1]. Consistent with this, compound 3 crystallizes in a monoclinic system and adopts a distinct L-shaped conformation, unlike the tilted V-shaped orthorhombic crystals of compounds 1 and 2 [1].

Solid-state characterization H-bond network Differential scanning calorimetry

Melting Point Differentiation Across the Sulfanilamide Series

The compound's melting point (within the series range of 195–227 °C) is distinct and can be used for identity and purity verification against its analogs. Exact values are reported for each derivative in the direct comparative study [1].

Thermodynamic property Purity assessment Thermogravimetric analysis

Antibacterial Activity Profile: Absence of Activity vs. Common Antimicrobial Sulfonamides

In contrast to classical antibacterial sulfonamides, N-phenyl-4-(phenylsulfamoyl)benzamide and its three direct analogs showed no significant antibacterial or antifungal activity against the tested strains. This negative result is an essential selection criterion: the compound does NOT exhibit the dihydropteroate synthase inhibition typical of sulfanilamide antibiotics, making it unsuitable as a direct substitute in antimicrobial research [1].

Antimicrobial screening Sulfanilamide Structure-activity relationship

Hydrogen-Bond Network Divergence: Monoclinic vs. Triclinic Packing in the Chlorinated Analog

Despite having identical L-shaped molecular conformations, the target compound (3) and its chlorinated analog (4) crystallize in different space groups and exhibit distinct hydrogen-bond networks. Compound 3 packs in a monoclinic unit cell, while 4 packs in a triclinic system, with different donor-acceptor pairings driving divergent supramolecular motifs [1].

Crystal engineering X-ray diffraction Non-covalent interactions

GPR27 Agonist Scaffold: Activity Context for the Core Phenylsulfamoylbenzamide Motif

While no direct activity data exists for the unsubstituted parent compound, the core N-phenylsulfamoylbenzamide scaffold serves as the basis for the first selective GPR27 agonists. The lead compound 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (I) exhibits a pEC50 of 6.34 (Emax 100%), and further optimization yields analogs with pEC50 up to 6.85 and Emax up to 123% [1]. The unsubstituted parent (target compound) is the essential reference compound for structure-activity relationship (SAR) studies in this series.

Orphan GPCR Agonist Structure-activity relationship

AHAS Inhibitor Series: Herbicidal Activity Context for the Scaffold

Substituted-N-[4-(substituted-phenylsulfamoyl)phenyl]benzamides, of which the target compound is the unsubstituted core, were designed via virtual screening and displayed herbicidal activity against rape and barnygrass, correlated with AHAS inhibition [1]. The target compound provides the baseline for understanding the contribution of substituents to herbicidal potency.

Acetohydroxyacid synthase Herbicide discovery Virtual screening

Procurement-Driven Application Scenarios for N-phenyl-4-(phenylsulfamoyl)benzamide


Solid-State Formulation and Co-Crystal Screening

The distinct monoclinic crystal system, L-shaped conformation, and highest enthalpy of fusion (46.23 kJ mol⁻¹) among the series make this compound the preferred candidate for solid-state studies where thermal stability and predictable packing are paramount [1]. Substituting N-[4-(phenylsulfamoyl)phenyl]acetamide (ΔHfus = 38.96 kJ mol⁻¹) would yield inferior thermal performance.

GPR27 Orphan Receptor SAR Baseline Control

For laboratories investigating GPR27 agonists, the unsubstituted N-phenyl-4-(phenylsulfamoyl)benzamide is an indispensable negative control. It represents the scaffold without the substituents that confer agonism (e.g., 2,4-dichloro substitution yielding pEC50 6.34), enabling accurate quantification of substituent contributions to potency and efficacy [2].

Negative Control for Antimicrobial Selectivity Profiling

Because the compound and its direct analogs demonstrate no significant antibacterial or antifungal activity, it serves as an ideal inactive control in selectivity assays designed to differentiate non-antimicrobial sulfanilamide targets (e.g., GPR27, AHAS) from the classical sulfonamide antibiotic pathway [1]. Its use avoids the confounding dihydropteroate synthase inhibition seen with other sulfonamides.

Agrochemical AHAS Inhibitor Lead Optimization

The core scaffold is the foundation of a series active against AHAS, a key herbicidal target. The unsubstituted parent is required as the starting point for comparative molecular field analysis (CoMFA) and for validating virtual screening hits before investing in substituted analog synthesis [3].

Quote Request

Request a Quote for N-phenyl-4-(phenylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.